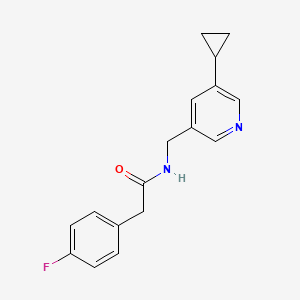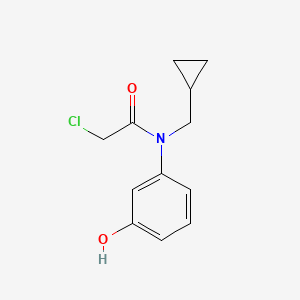
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Biological and Environmental Interactions
Research on compounds structurally related to N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide provides insights into their biological and environmental interactions. For instance, studies on acetamide and its derivatives, including formamide and their mono- and dimethyl derivatives, have highlighted their commercial importance and the biological consequences of exposure. These chemicals exhibit varied biological responses and possess environmental toxicology relevance, suggesting a need for understanding the implications of related compounds in scientific research (Kennedy, 2001).
Pharmacodynamics and Toxicity Profiles
Understanding the pharmacodynamics and toxicity profiles of related chemical compounds provides a foundation for exploring the applications of N-((5-cyclopropylpyridin-3-yl)methyl)-2-(4-fluorophenyl)acetamide in scientific research. For instance, paracetamol (acetaminophen), a widely used analgesic, undergoes complex metabolism, leading to potential toxicity. Research has focused on paracetamol's metabolism and genetic differences affecting its efficacy and safety. Such studies underline the importance of assessing the metabolic pathways and toxicity profiles of related compounds to ensure their safe and effective use (Li-zi Zhao & G. Pickering, 2011).
Environmental Protection and Drug Metabolism
Environmental protection efforts have also focused on the adsorptive elimination of pharmaceutical compounds from water, indicating the environmental impact of chemical substances. Research on acetaminophen, for example, has explored adsorption techniques for removing this pollutant from water, highlighting the broader implications of managing chemical substances in environmental settings (C. Igwegbe et al., 2021).
Novel Mechanisms of Action in Pain Management
Explorations into the analgesic effects of acetaminophen have uncovered novel mechanisms of action, such as its metabolization into N-acylphenolamine (AM404), which then acts on specific receptors in the brain and spinal cord. This research not only advances our understanding of pain management strategies but also suggests potential areas for the development of new therapeutic agents, considering the diverse actions of related compounds (N. Ohashi & T. Kohno, 2020).
Eigenschaften
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-16-5-1-12(2-6-16)8-17(21)20-10-13-7-15(11-19-9-13)14-3-4-14/h1-2,5-7,9,11,14H,3-4,8,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEZMGPYLRAJJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3-Chlorophenyl)piperazino]-5-(4-fluorophenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2688475.png)
![6-morpholino-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)pyrimidine-4-carboxamide](/img/structure/B2688476.png)
![Dodecyl N-{[4-(phenylamino)phenyl] carbamothioyl}carbamate](/img/structure/B2688479.png)

![2-Decyl-2-[(methanesulfonyloxy)methyl]dodecyl methanesulfonate](/img/structure/B2688481.png)
![5-((2,5-dimethylbenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2688482.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide](/img/structure/B2688483.png)
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-iodothiophene-2-carboxylate](/img/structure/B2688484.png)
![N-(3-chloro-4-fluorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2688487.png)


![4-morpholin-4-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688492.png)
